rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione
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Overview
Description
rac-(1R,5S)-2lambda6-thiabicyclo[310]hexane-2,2-dione is a unique bicyclic compound containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a thiol with an appropriate alkene in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in pharmaceuticals and agrochemicals.
1,3,5-Triazines: Known for their applications in herbicides and polymer stabilizers.
Uniqueness
rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione stands out due to its bicyclic structure and the presence of sulfur and oxygen atoms, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
(1S,5R)-2λ6-thiabicyclo[3.1.0]hexane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-8(7)2-1-4-3-5(4)8/h4-5H,1-3H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSNQWVRSMBZGX-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)[C@@H]2[C@H]1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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